5-(Hydroxymethyl)pyrrolidin-2-one

Übersicht

Beschreibung

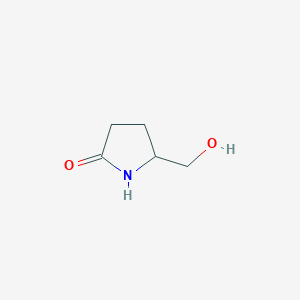

5-(Hydroxymethyl)pyrrolidin-2-one is an organic compound with the molecular formula C5H9NO2. It is a derivative of pyrrolidinone, characterized by the presence of a hydroxymethyl group at the 5-position of the pyrrolidinone ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Another method involves the oxidation of pyrrolidine derivatives. This approach typically requires specific oxidants and additives to achieve the desired product with high selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes.

Reduction: Various reduced derivatives.

Substitution: Substituted pyrrolidinone derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The biological activities of 5-(Hydroxymethyl)pyrrolidin-2-one and its derivatives have been extensively studied. Key applications include:

- Neuropharmacology : Compounds derived from this pyrrolidinone are known to exhibit neuroprotective properties. For example, derivatives have been linked to the treatment of neurological disorders such as Alzheimer's disease and epilepsy .

- Anti-inflammatory and Anticancer Agents : Several studies highlight the anti-inflammatory and anticancer potential of pyrrolidinone derivatives. Research has shown that modifications at specific positions on the pyrrolidine ring can enhance these activities significantly .

- Antimicrobial Properties : Some derivatives demonstrate notable antimicrobial effects, making them candidates for developing new antibiotics .

Case Study 1: Anticancer Activity

A series of (S)-pyrrolidines were synthesized and tested for their activity against cancer cell lines. One compound exhibited an IC50 value of 79 nM against the CXCR4 receptor, demonstrating significant antimetastatic activity in vivo .

Case Study 2: Neuroprotective Effects

Research on (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone revealed its role as an adjunct therapy in epilepsy treatment. The compound was shown to inhibit GABA transaminase, leading to increased GABA levels in the brain, which is crucial for seizure control .

Table 1: Summary of Biological Activities of this compound Derivatives

Table 2: Synthesis Methods for Pyrrolidinones

Wirkmechanismus

The mechanism of action of 5-(Hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various biologically active molecules, influencing different biochemical processes. For example, it may interact with enzymes or receptors involved in neurological functions, thereby exerting its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine-2-one: A parent compound with similar structural features but lacking the hydroxymethyl group.

Pyrrolidine-2,5-dione: Another derivative with different functional groups at the 2 and 5 positions.

Prolinol: A related compound with a hydroxyl group at the 2-position.

Uniqueness

5-(Hydroxymethyl)pyrrolidin-2-one is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions and transformations that are not possible with other similar compounds .

Biologische Aktivität

5-(Hydroxymethyl)pyrrolidin-2-one, also known as EVT-294966, is a compound that has garnered attention for its intriguing biological activities. This article delves into the compound's structure, synthesis, biological mechanisms, and its potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a five-membered pyrrolidinone ring with a hydroxymethyl group at the 5-position. The presence of this hydroxymethyl group introduces chirality, resulting in two enantiomers. The compound's molecular formula is , with a molecular weight of approximately 115.13 g/mol. The pyrrolidinone ring predominantly adopts an envelope conformation, stabilized by intermolecular interactions such as π-π interactions and hydrogen bonding .

The biological activity of this compound is attributed to its interactions with various biological targets. Research indicates that derivatives of this compound can act as enzyme inhibitors, receptor antagonists, or modulators of specific signaling pathways. For instance, certain derivatives have demonstrated selective inhibition of glycosidases, showing promise in therapeutic applications against various diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. In vitro tests revealed that some derivatives exhibit significant cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma). For example:

- Compound 21 : Exhibited potent anticancer activity against A549 cells with a notable reduction in cell viability.

- Structure-Activity Relationship : The activity was found to be structure-dependent, with specific substituents enhancing efficacy while minimizing toxicity towards non-cancerous cells .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Compound 15 | A549 | 66 | More potent than other tested compounds |

| Compound 21 | A549 | Not specified | Selective for multidrug-resistant strains |

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored. They showed efficacy against multidrug-resistant pathogens, including:

- Staphylococcus aureus : Certain derivatives demonstrated activity comparable to standard antibiotics like vancomycin.

- Klebsiella pneumoniae and Pseudomonas aeruginosa : Effective against resistant strains, indicating potential for development as novel antimicrobial agents .

Case Studies and Research Findings

- Anticancer Study : A study evaluated the cytotoxic effects of several 5-oxopyrrolidine derivatives on A549 cells and normal human small airway epithelial cells (HSAEC-1 KT). The results indicated that while some compounds were highly effective against cancer cells, they exhibited lower toxicity towards non-cancerous cells, suggesting a favorable therapeutic index .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activities of various derivatives against clinically significant pathogens. Compounds were tested for minimum inhibitory concentration (MIC) values against resistant strains, revealing promising results that warrant further exploration in clinical contexts .

Future Directions

The ongoing research into this compound and its derivatives suggests a bright future for this compound in medicinal chemistry. Potential areas for future study include:

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological activities.

- Synthesis of Novel Derivatives : Exploring structural modifications to enhance potency and selectivity.

- Clinical Trials : Evaluating safety and efficacy in human subjects for anticancer and antimicrobial applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Hydroxymethyl)pyrrolidin-2-one, and what reaction conditions are optimal?

Methodological Answer: this compound can be synthesized via:

- Oxidation of precursors : Dimethyldioxirane (DMDO) at -40°C oxidizes pyrrolidinone derivatives to introduce hydroxyl groups while preserving the lactam ring .

- Reductive amination : Sodium borohydride (NaBH₄) under controlled pH and temperature reduces imine intermediates to form the hydroxymethyl substituent .

- One-step room-temperature synthesis : Recent protocols utilize catalytic systems (e.g., organocatalysts or mild acids) to minimize side reactions and improve yields, as demonstrated in low-temperature NMR-monitored reactions .

Key Considerations :

- Temperature control (-40°C for DMDO) prevents over-oxidation.

- Solvent polarity (e.g., DMF or THF) influences reaction kinetics and selectivity .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

Note : Cross-validation using multiple techniques (e.g., NMR + HR-MS) resolves ambiguities in complex mixtures .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of this compound derivatives?

Methodological Answer:

- Chiral auxiliaries : Use (R)- or (S)-configured precursors to enforce stereoselectivity during cyclization .

- Asymmetric catalysis : Palladium-catalyzed aminoalkynylation or enantioselective hydrogenation ensures retention of configuration in bicyclic derivatives .

- Low-temperature protocols : Reactions below -20°C reduce racemization risks, particularly during hydroxyl group functionalization .

Validation : Polarimetry and chiral HPLC confirm enantiomeric excess (>98% ee) .

Q. What strategies are effective for isotopic labeling of this compound to track metabolic pathways?

Methodological Answer:

- ¹⁴C-Labeling : React 5-(tosyloxymethyl)pyrrolidin-2-one with Na¹⁴CN in DMF at 80°C to introduce a cyanomethyl group, followed by hydrolysis to the hydroxymethyl derivative .

- Deuterium incorporation : Catalytic deuteration using D₂ gas and Pd/C under acidic conditions labels the hydroxymethyl position .

Applications : Radiolabeled compounds enable pharmacokinetic studies via LC-MS/MS or autoradiography .

Q. How can computational tools assist in designing synthetic routes for this compound?

Methodological Answer:

- Retrosynthetic AI models : Platforms like Pistachio and Reaxys predict feasible routes by analyzing >10⁶ reactions, prioritizing steps with >80% reported success rates .

- DFT calculations : Optimize transition states for key reactions (e.g., lactam ring formation) to predict regioselectivity and energy barriers .

Q. How should researchers resolve contradictions in literature data on reaction outcomes?

Methodological Answer:

- Controlled variable testing : Systematically vary parameters (e.g., solvent, catalyst loading) to identify divergences. For example, DMDO oxidation at -40°C yields 3-acyl-5-hydroxy-pyrrolidin-2-one, while higher temperatures favor epoxide byproducts .

- Mechanistic studies : Use in-situ IR or mass spectrometry to track intermediate formation and validate proposed pathways .

Eigenschaften

IUPAC Name |

5-(hydroxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-3-4-1-2-5(8)6-4/h4,7H,1-3H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBJEFOCIRXQKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339752 | |

| Record name | 5-(hydroxymethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62400-75-3 | |

| Record name | 5-(hydroxymethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Hydroxymethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.